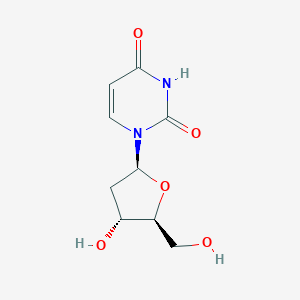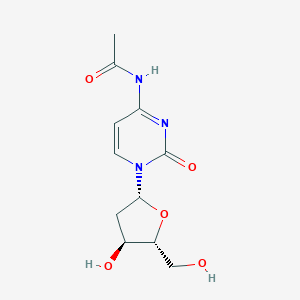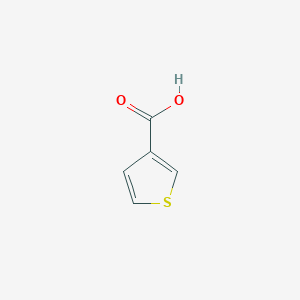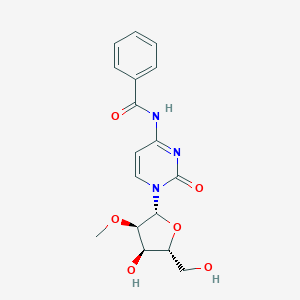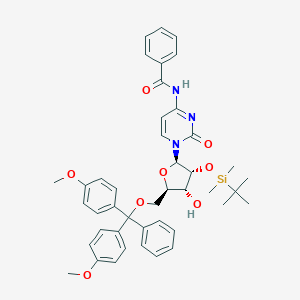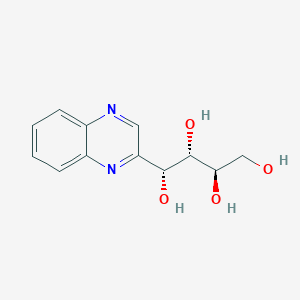
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Vue d'ensemble
Description
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, also known as QBB, is a quinoxaline derivative that has been studied extensively for its potential applications in the fields of organic synthesis and medicinal chemistry. QBB is a chiral compound, meaning it has a non-superimposable mirror image, and has a variety of uses in organic synthesis due to its ability to form stable complexes with transition metals. In addition, QBB has been studied for its potential medicinal applications, as it has been found to have several biochemical and physiological effects. In
Applications De Recherche Scientifique
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been studied extensively for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, it has been used as a chiral ligand for the catalytic asymmetric synthesis of a variety of compounds. In medicinal chemistry, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been studied for its potential to act as an antifungal agent.
Mécanisme D'action
The mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is not fully understood, but it is believed to involve the formation of a stable complex with a transition metal, which can then be used to catalyze the synthesis of a variety of compounds. In addition, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the level of acetylcholine in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been found to have several biochemical and physiological effects. In vitro studies have shown that (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol can inhibit the enzyme acetylcholinesterase, leading to an increase in the level of acetylcholine in the body. This increase in acetylcholine can lead to an increase in cognitive function, as well as an increase in muscle contraction and relaxation. Additionally, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has been found to have antifungal activity, and has been used in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for lab experiments include its availability, low cost, and ease of synthesis. Additionally, its chiral nature makes it a suitable ligand for the catalytic asymmetric synthesis of a variety of compounds. The main limitation of using (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for lab experiments is that its mechanism of action is not fully understood, and its effects on the body are still being studied.
Orientations Futures
The potential applications of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol are still being explored, and there are many future directions that could be explored. For example, further studies could be done to elucidate the mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, and to investigate its potential to act as an inhibitor of other enzymes. Additionally, further studies could be done to investigate its potential as an antifungal agent, and to explore its potential applications in other areas of medicinal chemistry. Finally, further studies could be done to explore its potential applications in the field of organic synthesis, and to optimize its use as a chiral ligand for the catalytic asymmetric synthesis of a variety of compounds.
Méthodes De Synthèse
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol can be synthesized by a variety of methods, including the Michael addition of a 2-aminobenzothiazole to a butanetetrol, followed by a cyclization reaction. The Michael addition reaction produces an intermediate which is then cyclized to form the desired product. The reaction is typically carried out in an aqueous solution, and the reaction conditions can be adjusted to optimize the yield of the product.
Propriétés
IUPAC Name |
(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHSLKLTQNYAD-IJLUTSLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427833 | |
| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |
CAS RN |
4711-06-2 | |
| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



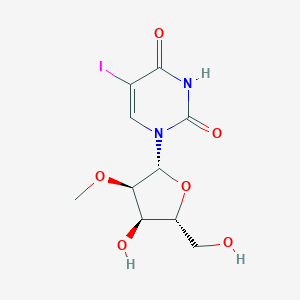
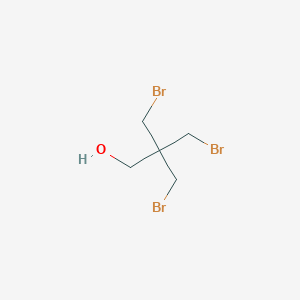
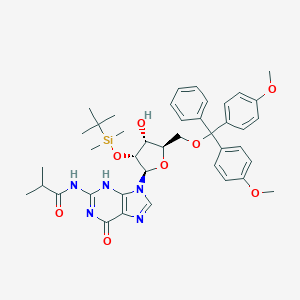

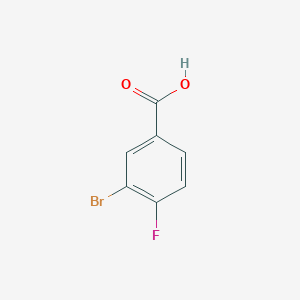
![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)
